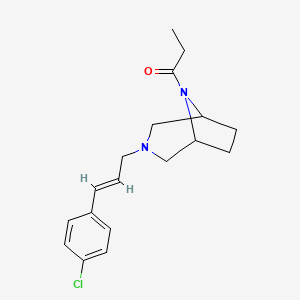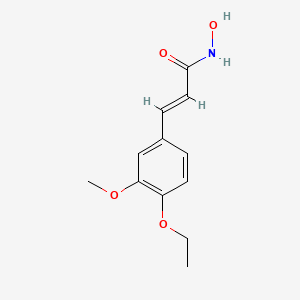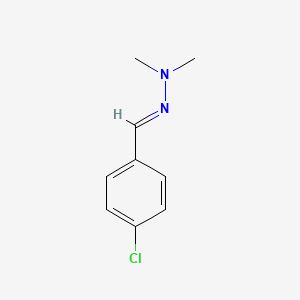
p-Chlorobenzaldehyde dimethylhydrazone
Übersicht
Beschreibung
P-Chlorobenzaldehyde dimethylhydrazone, also known as p-chlorobenzaldehyde dimethylhydrazonium chloride, is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and organic solvents. This compound is commonly used in the synthesis of organic compounds, as well as in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Biological Activity of Lanthanide Complexes
Specific Scientific Field
Biochemistry and Pharmacology
Summary of the Application
p-Chlorobenzaldehyde derived ligand complexes possessing azomethine and oximino functions were reacted with Lanthanide (III) ions. The resulting complexes showed promising antibacterial activity against P. aeruginosa and C. diptheria .
Methods of Application or Experimental Procedures
The complexes were prepared by refluxing a mixture of lanthanide (III) nitrate in distilled water and HBMTpCB ligand in ethanol, at 70 °C for 5-9 hours .
Results or Outcomes
The complexes exhibited a 3:1 molar ratio based on their stoichiometry (ligand: lanthanide ion) in a neutral state. The complexes had strong antifungal and antibacterial activities .
Synthesis of Manganese(III) Complex of 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin
Specific Scientific Field
Organic Chemistry
Summary of the Application
The manganese(III) complex of 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin was synthesized using a methodology that involved the reaction of the porphyrin with manganese(II) chloride .
Methods of Application or Experimental Procedures
The complex was synthesized by reacting the porphyrin with manganese(II) chloride in dimethylformamide (DMF) and pyridine at 153 °C .
Results or Outcomes
The reaction resulted in a new red spot of the manganese(III) complex of 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin .
Reductive Amination of Aromatic Aldehydes
Summary of the Application
p-Chlorobenzaldehyde was used in the reductive amination of aromatic aldehydes with n-butylamine by H2 in the presence of Co-containing composites .
Methods of Application or Experimental Procedures
The reaction was conducted under a pressure of 100 bar at 100 °C with a catalyst loading of 3 mol% (per Co), in methanol, for 4 hours .
Results or Outcomes
The reaction yielded products from the amination of p-chlorobenzaldehyde with n-butylamine .
Oxidation of 4-chlorobenzyl Alcohol
Summary of the Application
4-Chlorobenzaldehyde can be produced by the oxidation of 4-chlorobenzyl alcohol . It can be further oxidized to 4-chlorobenzoic acid .
Methods of Application or Experimental Procedures
The oxidation process involves the use of an appropriate oxidizing agent .
Results or Outcomes
The oxidation of 4-chlorobenzyl alcohol results in the formation of 4-Chlorobenzaldehyde .
Synthesis of Arylmethylenemalonitriles
Summary of the Application
4-Chlorobenzaldehyde reacts with malononitrile to form 4-chlorobenzylidenylmalononitrile .
Methods of Application or Experimental Procedures
The reaction involves the use of malononitrile and 4-Chlorobenzaldehyde .
Results or Outcomes
The reaction results in the formation of 4-chlorobenzylidenylmalononitrile .
Nonlinear Optical Characteristics
Specific Scientific Field
Physics
Summary of the Application
The polarizability and hyperpolarizabilities values of p-Chlorobenzaldehyde dimethylhydrazone have been computed, along with an examination of its nonlinear optical characteristics .
Methods of Application or Experimental Procedures
The structures of Cl benzaldehydes were first optimized using Gaussian 09 software with the B3LYP/631-G’ (d,p) basis set .
Results or Outcomes
The title compound’s polarizability and hyperpolarizabilities values were computed, providing insights into its nonlinear optical characteristics .
Eigenschaften
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-12(2)11-7-8-3-5-9(10)6-4-8/h3-7H,1-2H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRGEPOIPOSDQN-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/N=C/C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Chlorobenzaldehyde dimethylhydrazone | |
CAS RN |
22699-29-2 | |
| Record name | Benzaldehyde, p-chloro-, dimethylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022699292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



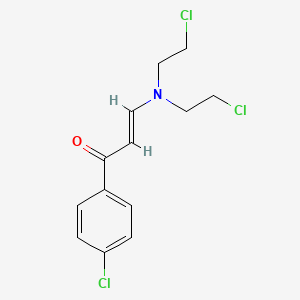
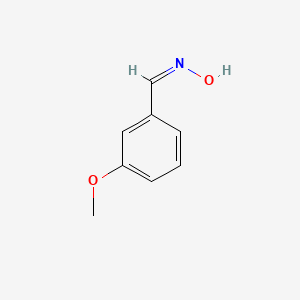
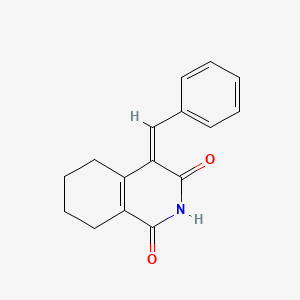
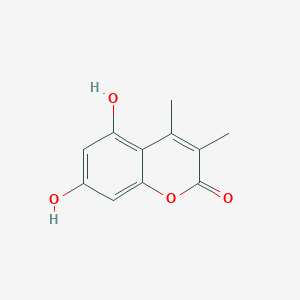
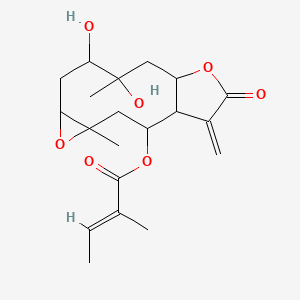
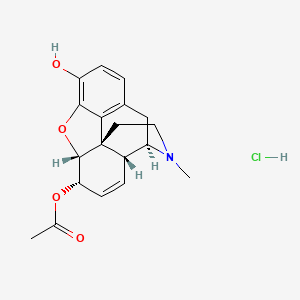
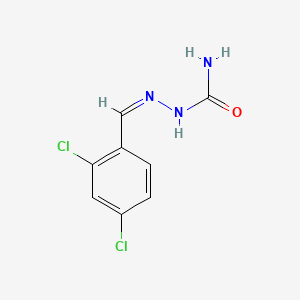
![2-Oxazolidinone, 5-methyl-3-[[(5-nitro-2-furanyl)methylene]amino]-](/img/structure/B1623724.png)
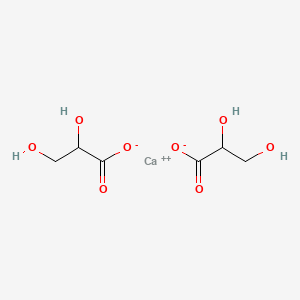
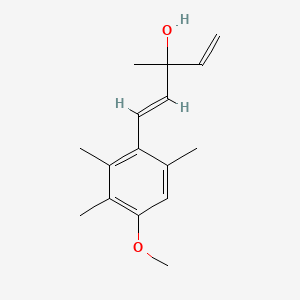
![Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane](/img/structure/B1623728.png)

